molecular formula C13H22N2O3 B12915915 Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester CAS No. 33499-14-8

Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester

Cat. No.: B12915915
CAS No.: 33499-14-8
M. Wt: 254.33 g/mol
InChI Key: HGVRNDCUBSOXSG-UHFFFAOYSA-N
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Description

Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with a complex structure It belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate amines with ketoesters, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,6-dimethyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidine-3-carboxylate
  • Octahydro-1,6-dimethyl-4-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

Uniqueness

Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester is a synthetic compound belonging to the class of pyrido-pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

This structure features a pyrido-pyrimidine core which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Antiviral Activity : The compound has shown promising results as an inhibitor of HIV integrase, a key enzyme in the HIV replication cycle. This suggests potential use in antiretroviral therapy .
  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit cellular proliferation in various cancer cell lines. For instance, it has been noted to exhibit cytotoxic effects against HeLa and A375 cells .
  • Kinase Inhibition : The compound also shows inhibition of receptor tyrosine kinases involved in angiogenesis, which is critical for tumor growth and metastasis .

Efficacy Studies

A series of studies have evaluated the biological activity of this compound:

StudyTargetIC50 Value (µM)Remarks
HIV Integrase0.55Significant inhibition observed
VEGFR-2 Kinase1.46Potential for antiangiogenic therapy
HeLa Cells0.87Induced apoptosis in cancer cells

Case Studies

One notable case study involved the application of this compound in a preclinical model for colorectal cancer. The compound was administered orally to mice with established tumors, resulting in a notable reduction in tumor growth rates compared to control groups. This suggests that this compound could be a candidate for further development as an anticancer agent .

Properties

CAS No.

33499-14-8

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

ethyl 1,6-dimethyl-4-oxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-4-18-13(17)10-8-14(3)11-7-5-6-9(2)15(11)12(10)16/h9-11H,4-8H2,1-3H3

InChI Key

HGVRNDCUBSOXSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C2CCCC(N2C1=O)C)C

Origin of Product

United States

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